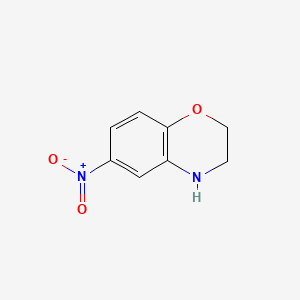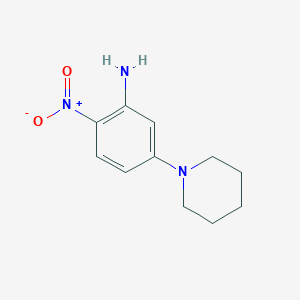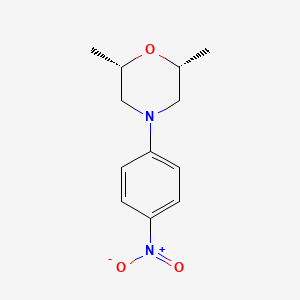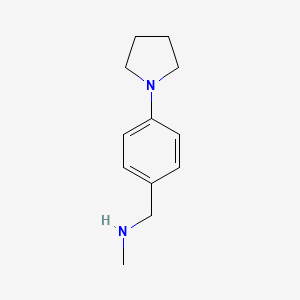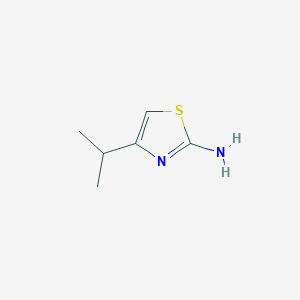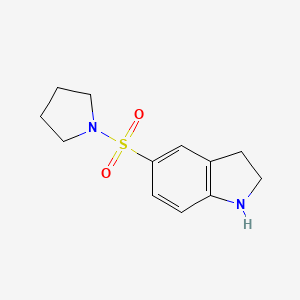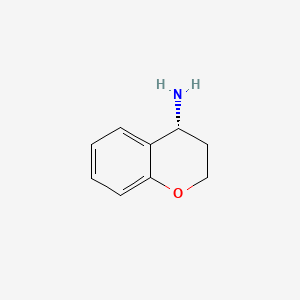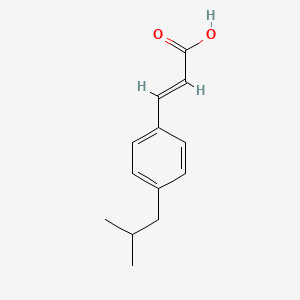
4-Isobutylcinnamic acid
Übersicht
Beschreibung
4-Isobutylcinnamic acid is an organic compound that is a derivative of the organic compound acrylic acid . It is an organic ester, which means it is formed by the reaction of an alcohol and an acid . The CAS Number is 66734-95-0 and the molecular weight is 204.27 .
Synthesis Analysis
The synthesis of 4-Isobutylcinnamic acid involves the reaction of an alcohol and an acid. Acrylic acid can be reacted with either ethyl alcohol or isobutyl alcohol to produce 4-isobutylcinnamic acid . In a study on bacterial synthesis of hydroxycinnamates, a key enzyme that converts phenylalanine into cinnamic acid is phenylalanine ammonia lyase (PAL) .Molecular Structure Analysis
The molecular formula of 4-Isobutylcinnamic acid is C13H16O2 . The canonical SMILES structure isCC(C)CC1=CC=C(C=C1)C=CC(=O)O . Physical And Chemical Properties Analysis
4-Isobutylcinnamic acid is a solid at ambient temperature . It has a boiling point of 168-169°C and a density of 1.068±0.06 g/cm³ . It is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
Application in Biological Decarboxylation Processes
4-Isobutylcinnamic acid has been investigated in the context of biological decarboxylation processes. For instance, a study by Takeda et al. (2012) explored the rapid determination of 4-aminobutyric acid (GABA) and L-glutamic acid (Glu) in biological decarboxylation processes using capillary electrophoresis-mass spectrometry (CE-MS). This research is significant because GABA, a monomer of plastic polyamide 4, can be produced from biomass and has applications in bio-based polyamide production (Takeda, Yamano, Kawasaki, Ando, & Nakayama, 2012).
Role in Antimalarial Research
In antimalarial research, 4-Isobutylcinnamic acid derivatives, specifically N-alkylamides derived from Spilanthes paniculata, have been studied for their potential therapeutic effects. Rajendran et al. (2017) isolated and quantified these compounds, showing their impact on malaria parasite development and suggesting their significance in therapeutic compound production (Rajendran, Sitthu Narashimman, Trivedi, & Chaturvedi, 2017).
Exploration in Neuroprotection and Proteostasis
Another area of research involving 4-Isobutylcinnamic acid derivatives, such as 4-phenylbutyric acid, focuses on neuroprotection and maintaining proteostasis. Studies by Qi et al. (2004) and Kolb et al. (2015) investigated the neuroprotective effect of sodium 4-phenylbutyrate on cerebral ischemic injury and its role in preventing misfolded protein aggregation, respectively. These findings highlight the potential therapeutic applications of 4-Isobutylcinnamic acid derivatives in treating neurological disorders and maintaining cellular proteostasis (Qi, Hosoi, Okuma, Kaneko, & Nomura, 2004); (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015).
Safety And Hazards
The safety information for 4-Isobutylcinnamic acid includes hazard statements H315, H319, and H335, indicating that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Eigenschaften
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10(2)9-12-5-3-11(4-6-12)7-8-13(14)15/h3-8,10H,9H2,1-2H3,(H,14,15)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVQPPLMTMUAQD-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutylcinnamic acid | |
CAS RN |
66734-95-0 | |
| Record name | 2-Propenoic acid, 3-(4-(2-methylpropyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066734950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



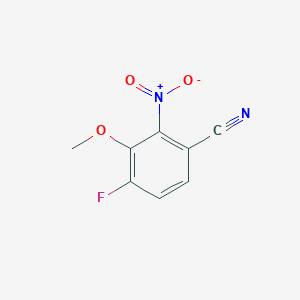
![Imidazo[1,2-a]pyridin-6-ylmethanol](/img/structure/B1310979.png)
![[5-(2-Furyl)isoxazol-3-yl]methylamine](/img/structure/B1310981.png)
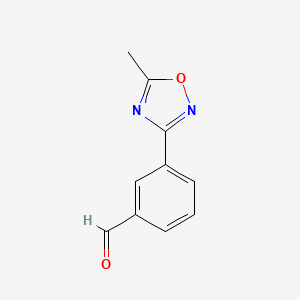
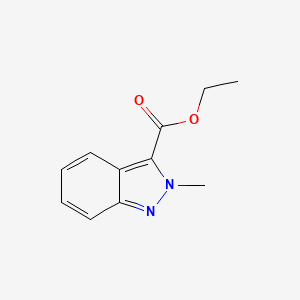
![N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine](/img/structure/B1310986.png)
![2-[2-(3-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1310996.png)
